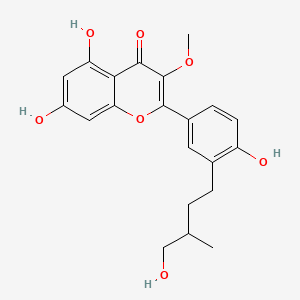

dodoviscin I

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYOATYLHNKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dodoviscin I: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin I is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the source organism of this compound, detailed methodologies for its isolation, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Source Organism

The primary natural source of this compound is the plant species Dodonaea viscosa, a member of the Sapindaceae family. This resilient shrub is found in tropical, subtropical, and warm temperate regions throughout the world. Various bioactive compounds, including a range of flavonoids and terpenoids, have been isolated from different parts of the plant, with the leaves and flowers being particularly rich sources.

Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a generalized methodology can be constructed based on established procedures for the separation of prenylated flavonoids from Dodonaea viscosa. The following protocol outlines a typical workflow from plant material to purified compound.

Experimental Protocol: Generalized Isolation of Prenylated Flavonoids from Dodonaea viscosa

1. Plant Material Collection and Preparation:

-

Fresh leaves or aerial parts of Dodonaea viscosa are collected.

-

The plant material is air-dried in the shade to preserve the chemical integrity of the constituents.

-

The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent, typically methanol or ethanol, to extract a broad range of compounds.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Based on existing literature, prenylated flavonoids, including various "Dodoviscins," are known to concentrate in the ethyl acetate fraction[1].

4. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions rich in flavonoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

5. Structure Elucidation:

-

The structure of the purified this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Biological Activity and Quantitative Data

This compound has been identified as a biologically active molecule with potential therapeutic applications. The following table summarizes the known quantitative data related to its bioactivity.

| Biological Activity | Target/Assay | Quantitative Data | Reference |

| Adipogenic Agent | Increased triglyceride content in 3T3-L1 mouse fibroblasts | Data not specified | [2] |

| Enzyme Inhibition | ERK2 Inhibition | IC50: 10.79 μM | [2] |

Signaling Pathway

This compound has been shown to inhibit the activity of ERK2, a key protein in the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, and survival. The inhibitory action of this compound on ERK2 suggests its potential as a modulator of this critical signaling cascade.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of a Novel Natural Product

Disclaimer: Initial searches for "dodoviscin I" did not yield any specific scientific literature. Therefore, this guide provides a comprehensive overview of the methodologies and processes involved in the chemical structure elucidation of a hypothetical novel natural product, "Novanaturalin," to serve as a detailed technical resource for researchers, scientists, and drug development professionals, following the user's specified format.

The elucidation of the chemical structure of a new bioactive natural product is a fundamental step in drug discovery and development. It is a meticulous process that involves the isolation and purification of the compound, followed by the use of various spectroscopic and chemical techniques to determine its atomic connectivity and stereochemistry. This guide outlines the key experimental protocols and data analysis involved in this process.

Isolation and Purification

The initial step involves the extraction of the crude mixture from the natural source (e.g., plant, microorganism) and the subsequent isolation of the pure compound.

Experimental Protocol: Solvent Extraction and Chromatographic Separation

-

Extraction: The dried and powdered source material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate the components based on their solubility.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or other stationary phases.

-

Purification: The fractions showing biological activity are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound, "Novanaturalin."

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of a novel natural product.

Spectroscopic Data Analysis

Spectroscopic techniques are pivotal in determining the structure of a new compound. The primary methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the molecule.

Experimental Protocol: HR-ESI-MS

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed in both positive and negative ion modes. The instrument is calibrated using a standard calibrant to ensure mass accuracy.

| Parameter | Value |

| Ionization Mode | ESI (Positive and Negative) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Measured m/z | [M+H]⁺ = 457.2315, [M-H]⁻ = 455.2159 |

| Calculated Formula | C₂₅H₃₂O₇ |

| Calculated m/z (M+H)⁺ | 457.2326 |

| Mass Error (ppm) | -2.4 |

Table 1. High-Resolution Mass Spectrometry Data for Novanaturalin.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | 172.5 | - | - | - |

| 2 | 52.3 | 3.5 (dd, 8.0, 4.0) | H-3 | C-1, C-3, C-4 |

| 3 | 71.8 | 4.1 (m) | H-2, H-4 | C-2, C-4, C-5 |

| 4 | 38.9 | 2.2 (m) | H-3, H-5 | C-3, C-5, C-6 |

| ... | ... | ... | ... | ... |

Table 2. ¹H and ¹³C NMR Spectroscopic Data for Novanaturalin in CDCl₃.

2.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy helps in identifying the functional groups present, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation in the molecule.

| Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| IR | 3400 | O-H (hydroxyl) |

| 1735 | C=O (ester carbonyl) | |

| 1650 | C=C (alkene) | |

| UV-Vis | λmax (nm) | Chromophore |

| 280 | Conjugated system |

Table 3. IR and UV-Vis Spectroscopic Data for Novanaturalin.

Structure Elucidation through Data Integration

The data from all spectroscopic techniques are pieced together to propose a planar structure for the new compound.

Logical Flow of Structure Elucidation

Caption: Logical workflow for deducing the chemical structure from spectroscopic data.

Confirmation of Structure

The proposed structure is often confirmed by chemical derivatization or, ideally, by total synthesis.

Experimental Protocol: Acetylation

To determine the number of hydroxyl groups, the pure compound is acetylated using acetic anhydride and pyridine. The product is then analyzed by MS and NMR to confirm the number of acetyl groups added.

Biological Activity and Signaling Pathway

Once the structure is confirmed, the biological activity of the compound is investigated. If it shows interesting activity, further studies are conducted to understand its mechanism of action, which may involve elucidating the signaling pathways it modulates.

Hypothetical Signaling Pathway Modulated by Novanaturalin

Caption: A hypothetical signaling pathway activated by Novanaturalin.

This guide provides a framework for the systematic elucidation of the chemical structure of a novel natural product. The combination of modern spectroscopic techniques, careful data interpretation, and, when necessary, chemical modification and synthesis, allows for the unambiguous determination of complex molecular architectures, paving the way for further investigation into their therapeutic potential.

dodoviscin I biosynthetic pathway

A comprehensive search has revealed no publicly available scientific literature detailing the biosynthetic pathway of a compound named "dodoviscin I."

Extensive searches were conducted to locate primary research articles, review papers, or patents describing the enzymatic steps, precursor molecules, and genetic basis for the synthesis of "this compound." These searches included variations of the compound's name and related biosynthetic terms.

The search results did not yield any specific information regarding a "this compound" biosynthetic pathway. While information on a related compound, "Dodoviscin A," is available, this pertains to its chemical properties and potential applications rather than its biosynthesis. It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published in the public domain, or the name may be a synonym or a misspelling of a different molecule.

Without any available data on the biosynthetic pathway, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to review internal or proprietary databases, or to contact researchers or organizations that may be working on this compound directly. Should information on the this compound biosynthetic pathway become publicly available in the future, a detailed technical guide could be developed.

solubility of dodoviscin I in different solvents

An In-depth Technical Guide on the Solubility of Dodoviscin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the flavonoid family, a class of natural compounds known for their diverse biological activities. Understanding the solubility of this compound is a critical prerequisite for its study and application in research and drug development, underpinning everything from in vitro assay design to formulation for in vivo studies. This technical guide provides a summary of the known solubility characteristics of this compound and related compounds, outlines a general experimental protocol for solubility determination, and explores a potential signaling pathway associated with its biological activity. Due to the limited availability of specific quantitative data for this compound, this guide draws upon information available for structurally similar flavonoids and provides generalized methodologies.

Solubility Profile of this compound and Related Flavonoids

Table 1: Qualitative Solubility of Dodoviscin H

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Data based on information for the related compound Dodoviscin H.[1]

It is anticipated that this compound will exhibit similar solubility in these organic solvents. For aqueous solubility, flavonoids are generally poorly soluble in water, although this can be influenced by pH.

Experimental Protocol for Solubility Determination of Flavonoids

The following is a generalized protocol for determining the solubility of a flavonoid like this compound. This method is based on the common shake-flask method, which is a standard for solubility measurement.

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Selected solvent (e.g., water, DMSO, ethanol)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a standard curve using HPLC or UV-Vis spectrophotometry.

-

Dilute the collected supernatant to a concentration that falls within the range of the standard curve.

-

Analyze the diluted supernatant using the same analytical method to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µM) by multiplying the measured concentration by the dilution factor.

-

Potential Signaling Pathway Associated with this compound

Some members of the dodoviscin family have been noted for their potential to promote adipocyte differentiation. While the specific mechanism for this compound is not elucidated, the following diagram illustrates a generalized signaling pathway that is often implicated in adipogenesis and could be a target for investigation.

Caption: Hypothetical signaling pathway for this compound-induced adipocyte differentiation.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for investigating the biological effects of this compound, from initial solubility testing to the evaluation of its impact on a cellular pathway.

Caption: General experimental workflow for studying the bioactivity of this compound.

Conclusion

While specific data on this compound remains limited, by leveraging information from related flavonoid compounds and established methodologies, researchers can effectively approach its study. The qualitative solubility profile suggests that common organic solvents are suitable for creating stock solutions for in vitro experiments. The provided experimental protocol offers a robust framework for obtaining quantitative solubility data, which is essential for accurate and reproducible research. Furthermore, the exploration of potential signaling pathways provides a starting point for mechanistic studies into the biological effects of this compound. As research on this compound and its analogs progresses, a more detailed understanding of its physicochemical and biological properties will undoubtedly emerge.

References

Doxorubicin: A Comprehensive Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and degradation profile of Doxorubicin (DOX), a pivotal anthracycline antibiotic used in cancer chemotherapy. Understanding the stability characteristics of DOX is critical for its formulation, storage, and clinical administration to ensure optimal efficacy and safety. This document summarizes key quantitative data, details experimental protocols for stability-indicating studies, and visualizes degradation pathways.

Doxorubicin Stability Profile

Doxorubicin is a sensitive molecule that undergoes degradation under various stress conditions, including hydrolytic, oxidative, and photolytic stress. Its stability is significantly influenced by pH, temperature, and exposure to light.

pH-Dependent Stability

Doxorubicin's stability is highly pH-dependent. It is known to be unstable in alkaline conditions, even at room temperature.[1][2] The stability of DOX decreases significantly as the pH deviates from the neutral range.[1]

Temperature and Light Sensitivity

The drug exhibits instability to acid hydrolysis at elevated temperatures, specifically at 80°C.[1][2] While considered photostable under the tested conditions without a photosensitizer, it is generally recommended to protect doxorubicin from light, as light exposure can accelerate most chemical reactions.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies on doxorubicin were conducted in accordance with the International Conference on Harmonization (ICH) guidelines Q1(R2).[1][2]

Summary of Degradation Products

The forced degradation of doxorubicin leads to the formation of several degradation products under different stress conditions. A summary of these products is presented in Table 1.

| Stress Condition | Degradation Product ID | Characterization |

| Acid Hydrolysis (80°C) | A-I | Deglucosaminyl doxorubicin[1][2] |

| Oxidative | O-I | 3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide[1][2] |

| O-II | 1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide[1][2] | |

| O-III | 9-desacetyldoxorubicin-9-hydroperoxide[1][2] | |

| O-IV | 9-desacetyldoxorubicin[1][2] |

Table 1: Summary of Doxorubicin Degradation Products

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of doxorubicin.

Forced Degradation Conditions

Doxorubicin was subjected to a range of stress conditions to induce degradation:

-

Hydrolytic: The drug was exposed to acidic, alkaline, and neutral media at various temperatures.[1][2]

-

Oxidative: Degradation was induced under peroxide conditions at room temperature.[1][2]

-

Thermal: The stability of the drug was assessed under dry heat.

-

Photolytic: The drug's sensitivity to light was evaluated.

Analytical Method

A stability-indicating liquid chromatography method was used to resolve doxorubicin from its degradation products.

-

Chromatographic System: Liquid chromatography–photodiode array (LC–PDA) technique.[1][2]

-

Mobile Phase: An isocratic elution with a mobile phase consisting of 10 mM HCOONH4 (pH 2.5), acetonitrile, and methanol (65:15:20, v/v/v).[1][2]

-

Detection: The retention time for doxorubicin was 25.15 minutes.[1]

Characterization of Degradation Products

The structural elucidation of the degradation products was achieved using advanced analytical techniques:

-

Mass Spectrometry: A six-stage mass fragmentation (MS6) pattern of doxorubicin was established using mass spectral studies in the positive mode of electrospray ionization (+ESI).[1][2]

-

High-Resolution Mass Spectrometry: Accurate mass spectral data of doxorubicin and its degradation products were generated using liquid chromatography–time of flight mass spectrometry (LC–MS–TOF).[1][2]

Degradation Pathways

The degradation of doxorubicin follows distinct pathways depending on the stress condition applied. The following diagrams illustrate the degradation pathways under acidic and oxidative conditions.

Caption: Acidic Degradation Pathway of Doxorubicin.

Caption: Oxidative Degradation Pathway of Doxorubicin.

Experimental Workflow

The logical flow of the stability and degradation studies of doxorubicin is depicted in the following diagram.

Caption: Experimental Workflow for Doxorubicin Stability Studies.

References

- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Dodonaea viscosa: A Technical Guide to its Key Compounds

A Note on Nomenclature: Initial searches for "dodoviscin I" did not yield any specific compound. It is highly probable that this name is a variant or misspelling of compounds derived from the plant Dodonaea viscosa. This guide, therefore, focuses on the well-documented bioactive constituents isolated from Dodonaea viscosa, a plant recognized for its diverse medicinal properties.[1][2][3][4]

This technical whitepaper provides an in-depth overview of the potential biological activities of key compounds isolated from Dodonaea viscosa. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the elucidation of signaling pathways.

Overview of Bioactive Compounds from Dodonaea viscosa

Dodonaea viscosa is a rich source of various secondary metabolites, including flavonoids, terpenoids, saponins, and alkaloids.[1] These compounds have been investigated for a range of pharmacological effects, such as anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for various biological activities of compounds and extracts from Dodonaea viscosa.

Table 1: Anticancer and Cytotoxic Activity

| Compound/Extract | Cell Line | Activity Metric | Value | Reference |

| 80% Ethanolic Extract | Breast Carcinoma (MCF7) | IC50 | 19.4 µg/ml | |

| Santin | Triple-Negative Breast Cancer (SUM149) | - | Inhibits cell growth |

Table 2: Antibacterial Activity

| Compound/Extract | Bacterial Strain | Activity Metric | Value | Reference |

| Methanol Extract | Gram-positive & Gram-negative strains | MIC | 320–1280 μg/mL | [1] |

| Compound 12 | Gram-positive bacteria | MIC | 2 μg/mL | [1] |

| Compound 12 | Gram-negative bacteria | MIC | 128 μg/mL | [1] |

| Vancomycin (Control) | MRSA & MSSA strains | MIC | 0.5 - 1 µg/mL | [1] |

| Gentamycin (Control) | Gram-negative bacteria | MIC | 0.25 - 1 µg/mL | [1] |

Table 3: Antioxidant Activity

| Compound/Extract | Assay | Activity Metric | Value | Reference |

| 80% Ethanolic Extract (300 µL) | DPPH radical scavenging | Inhibition % | 82.09 ± 0.15 | [2] |

| BHA (Standard) | DPPH radical scavenging | Inhibition % | 68.2 | [2] |

| TBHQ (Standard) | DPPH radical scavenging | Inhibition % | 98.2 | [2] |

| Various Extracts | Multiple in vitro models | - | Showed antioxidant activity |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activities of Dodonaea viscosa constituents.

3.1. Cytotoxicity Assay against Breast Carcinoma Cell Line (MCF7)

-

Cell Line: Human breast carcinoma cell line (MCF7).

-

Methodology: The cytotoxic activity of the 80% ethanolic extract of Dodonaea viscosa flowers was determined. The concentration required to reduce cell survival to 50% (IC50) was calculated.

-

Control: Cisplatin was used as a standard anticancer drug.

-

Reference: [2]

3.2. Antibacterial Activity Assessment

-

Methodology: The minimum inhibitory concentration (MIC) of the methanol extract and isolated compounds from Dodonaea viscosa flowers was determined against a panel of Gram-positive and Gram-negative bacteria.

-

Controls: Vancomycin was used as a positive control for Gram-positive strains, and Gentamycin was used for Gram-negative bacteria.

-

Reference: [1]

3.3. Antioxidant Activity via DPPH Radical Scavenging Method

-

Methodology: The antioxidant activity of the 80% ethanolic extract of Dodonaea viscosa flowers was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The percentage of inhibition of the DPPH radical was measured.

-

Standards: Butylated hydroxyanisole (BHA) and tert-Butylhydroquinone (TBHQ) were used as standard antioxidants for comparison.

-

Reference: [2]

Signaling Pathways and Mechanisms of Action

Research suggests that the bioactive compounds from Dodonaea viscosa exert their effects through various molecular mechanisms. For instance, flavonoids are known for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1]

4.1. Anticancer Mechanism of Santin

The flavonoid Santin, isolated from Dodonaea viscosa flowers, has been shown to inhibit the growth of triple-negative breast cancer cells (SUM149) by inducing G2-M cell cycle arrest.[1]

Caption: Santin-induced G2/M cell cycle arrest in breast cancer cells.

4.2. General Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds from Dodonaea viscosa typically involves several stages, from plant extraction to in vitro and in vivo testing.

Caption: General workflow for bioactive compound discovery from Dodonaea viscosa.

References

Dodoviscin I: A Technical Review of its Adipogenic and Kinase-Inhibiting Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin I is a naturally occurring isoprenylated flavonol derivative isolated from the plant Dodonaea viscosa. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its core biological activities, underlying mechanisms of action, and the experimental methodologies used for its characterization. As a member of the newly identified dodoviscin class of compounds, this compound has garnered interest for its potential role in adipogenesis and its inhibitory effects on key signaling kinases. This document summarizes the available quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for research and drug development applications.

Background and Discovery

This compound was first isolated and characterized as part of a study on the adipogenesis-promoting constituents of Dodonaea viscosa, a plant with a history of use in traditional medicine. A 2012 publication in the Journal of Natural Products detailed the isolation of ten new isoprenylated flavonol derivatives, named dodoviscins A-J, from the aerial parts of this plant.[1] This research identified this compound as one of several compounds in this class that actively promote the differentiation of preadipocytes into mature adipocytes.[1]

Chemically, this compound belongs to the flavonoid family, a diverse group of plant secondary metabolites known for their wide range of biological activities. The core structure of dodoviscins is an isoprenylated flavonol, and variations in the isoprenoid substitutions and other functional groups give rise to the different members of this class.

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound and its analogues are the promotion of adipogenesis and the inhibition of the extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway.

Adipogenesis Promotion

This compound has been shown to promote the differentiation of 3T3-L1 preadipocytes into adipocytes. This process, known as adipogenesis, is characterized by an increase in the cellular content of triglycerides and the accumulation of lipid droplets.[1] The study that first identified this compound demonstrated that it, along with several other dodoviscins, significantly increased triglyceride levels in 3T3-L1 cells.[1] Furthermore, select dodoviscins were also found to enhance the accumulation of lipid droplets and upregulate the expression of adipocyte-specific genes, such as aP2 and GLUT4, providing further evidence of their pro-adipogenic effects.[1]

ERK2 Inhibition and the MAPK/ERK Signaling Pathway

Emerging evidence suggests that the biological effects of some natural compounds are mediated through their interaction with cellular signaling cascades. While the direct inhibition of ERK2 by this compound has not been explicitly quantified in published literature, a closely related compound, dodoviscin A, has been reported to inhibit ERK2 with an IC50 of 10.79 μM. Given the structural similarity within the dodoviscin class, it is plausible that this compound also exerts its effects through modulation of the MAPK/ERK pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[2][3] The pathway is initiated by the activation of cell surface receptors, which leads to the sequential activation of Ras, Raf, MEK (MAPK/ERK kinase), and finally ERK.[2] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression. Inhibition of ERK2 by compounds like dodoviscins could therefore have significant downstream effects on various cellular functions.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of dodoviscins. It is important to note that specific data for this compound beyond its qualitative adipogenic effect is limited in the currently available literature.

| Compound | Biological Activity | Cell Line | Parameter | Value | Reference |

| Dodoviscin A | ERK2 Inhibition | - | IC50 | 10.79 μM | Initial Search Finding |

| Dodoviscin A, B, D, E, G, H, I | Adipogenesis Promotion | 3T3-L1 | Triglyceride Content | Increased | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the characterization of this compound and its related compounds.

3T3-L1 Preadipocyte Differentiation and Triglyceride Content Assay

Objective: To assess the adipogenic potential of a compound by measuring the accumulation of triglycerides in 3T3-L1 cells.

Methodology:

-

Cell Culture and Differentiation Induction:

-

3T3-L1 preadipocytes are cultured to confluence in a suitable growth medium (e.g., DMEM with 10% calf serum).

-

Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers. A common cocktail includes 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[4]

-

The test compound (e.g., this compound) is added to the differentiation medium at various concentrations.

-

The cells are incubated in the differentiation medium for a defined period (e.g., 2-3 days).

-

-

Adipocyte Maturation:

-

Following the initial induction, the medium is replaced with an adipocyte maintenance medium, typically containing insulin.

-

The cells are cultured for several more days to allow for the maturation of adipocytes and the accumulation of lipid droplets. The medium is refreshed every 2-3 days.

-

-

Triglyceride Quantification:

-

At the end of the differentiation period, the cells are washed with phosphate-buffered saline (PBS).

-

The cells are then lysed to release their contents.

-

The triglyceride content of the cell lysate is determined using a commercial triglyceride assay kit. These kits typically involve enzymatic reactions that lead to a colorimetric or fluorometric output, which is proportional to the amount of triglycerides present.

-

The total protein content of the lysate is also measured (e.g., using a BCA assay) to normalize the triglyceride levels.[4][5]

-

ERK2 Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against the ERK2 enzyme.

Methodology:

-

Assay Principle: A common method for assessing kinase activity is to measure the phosphorylation of a specific substrate. This can be done using various formats, including radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.[6][7][8]

-

Reaction Setup:

-

The assay is typically performed in a multi-well plate format (e.g., 96-well or 384-well).

-

The reaction mixture contains purified recombinant ERK2 enzyme, a specific substrate for ERK2 (e.g., myelin basic protein), and ATP as the phosphate donor, all in a suitable kinase buffer.[6][8]

-

The test compound (e.g., dodoviscin) is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

-

Kinase Reaction and Detection:

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

The reaction is then stopped, and the amount of product (phosphorylated substrate or ADP) is measured.

-

In the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP generated is converted back to ATP, which is then quantified using a luciferase-luciferin reaction that produces a luminescent signal.[7]

-

-

Data Analysis:

-

The signal from each concentration of the test compound is compared to the control to determine the percentage of inhibition.

-

The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable model.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway, a key target for dodoviscin A and potentially other dodoviscins.

Caption: The MAPK/ERK signaling cascade and the potential point of inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the adipogenic activity of a test compound like this compound.

Caption: Experimental workflow for the 3T3-L1 adipogenesis assay.

Conclusion

This compound is a promising natural product with demonstrated pro-adipogenic activity. While its precise mechanism of action is still under investigation, the inhibitory effect of the related compound dodoviscin A on ERK2 suggests a potential role for the MAPK/ERK signaling pathway. Further research is warranted to fully elucidate the structure-activity relationships within the dodoviscin class, to quantify the specific biological activities of this compound, and to explore its therapeutic potential in metabolic research and drug development. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Isoprenylated flavonoid and adipogenesis-promoting constituents of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soyasapogenols reduce cellular triglyceride levels in 3T3-L1 mouse adipocyte cells by accelerating triglyceride lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dodoviscin I

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dodoviscin I, a natural compound isolated from the plant Dodonaea viscosa, has garnered interest in the scientific community for its biological activities. Notably, it has been identified as an adipogenic agent and an inhibitor of extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway. These properties suggest its potential as a lead compound in drug discovery, particularly in areas related to metabolic disorders and oncology. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for isolating diterpenes and other secondary metabolites from Dodonaea viscosa. Additionally, it includes quantitative data on its biological activity and a schematic of its interaction with the ERK2 signaling pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Extraction yields are highly dependent on the plant material and extraction conditions and have not been specifically reported for this compound in the reviewed literature.

| Parameter | Value | Source(s) |

| Biological Activity | ||

| IC₅₀ for ERK2 Inhibition | 10.79 μM | [1][2] |

| Physicochemical Properties | ||

| Molecular Formula | C₂₂H₃₀O₄ | [3] |

| Molecular Weight | 358.47 g/mol | [3] |

Experimental Protocols

I. Extraction of this compound from Dodonaea viscosa

This protocol describes a general method for the solvent extraction of chemical constituents from the aerial parts of Dodonaea viscosa.

Materials and Reagents:

-

Dried and powdered aerial parts of Dodonaea viscosa

-

96% Ethanol

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Maceration vessel

Procedure:

-

Maceration:

-

Filtration and Concentration:

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[4] This will yield the crude ethanolic extract.

-

II. Purification of this compound

This protocol outlines a multi-step purification process involving liquid-liquid fractionation and column chromatography.

A. Liquid-Liquid Fractionation

Materials and Reagents:

-

Crude ethanolic extract

-

Distilled water

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

Suspension: Suspend the crude ethanolic extract in distilled water.

-

Solvent Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

For each solvent, add an equal volume to the separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect each solvent fraction. Dodoviscins and other diterpenes are typically found in the moderately polar fractions, such as chloroform and ethyl acetate.[4]

-

-

Concentration: Concentrate each fraction using a rotary evaporator to yield the respective crude fractions.

B. Column Chromatography

Materials and Reagents:

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Fractions collected from liquid-liquid extraction (e.g., chloroform fraction)

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

-

-

Sample Loading:

-

Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

-

Collect the eluate in fractions of a fixed volume.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.

-

Pool the fractions that contain the compound of interest based on their TLC profiles.

-

-

Further Purification:

-

The pooled fractions may require further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound Inhibition

Caption: Inhibition of ERK2 by this compound in the MAPK/ERK pathway.

References

- 1. Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Quantification of Dodoviscin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodoviscin I, a prenylated flavonoid isolated from Dodonaea viscosa, has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no specific validated method for this compound exists in the public domain, the following protocols have been adapted from established and validated methods for structurally similar flavonoids, particularly kaempferol and its derivatives.

Introduction to Analytical Methodologies

The quantification of specific flavonoids like this compound from complex matrices such as plant extracts requires robust and sensitive analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a widely used technique for the quantification of flavonoids. It offers good resolution and sensitivity for compounds with chromophores, such as the flavonoid ring system. This method is cost-effective and suitable for routine quality control.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify target analytes even at very low concentrations and in complex matrices, minimizing interferences.

Experimental Workflow Overview

The general workflow for the quantification of this compound from a plant source involves several key steps, from sample collection to data analysis.

Application Notes and Protocols for the Detection of Dodoviscin I by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodoviscin I is a diterpenoid compound that has been identified in plant species such as Dodonaea viscosa. Diterpenoids are a class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The accurate and sensitive detection of this compound is crucial for phytochemical analysis, pharmacokinetic studies, and drug discovery and development. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6]

Experimental Protocols

Sample Preparation

The following protocol describes the extraction of this compound from a plant matrix. For other matrices, such as plasma or tissue, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method would be more appropriate.

-

Plant Material Extraction:

-

Air-dry the plant material (e.g., leaves of Dodonaea viscosa) at room temperature and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered plant material.

-

Perform extraction with 20 mL of methanol by sonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and can be optimized for the specific instrumentation used.

-

Liquid Chromatography (LC) System:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is recommended for the separation of diterpenoids.[8]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 2.0 50 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often suitable for diterpenoids.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

MRM Transitions: The precursor and product ions for this compound need to be determined by infusing a standard solution. For structurally similar diterpenoids, the fragmentation often involves the loss of water, carbon monoxide, and other small neutral molecules.

-

Data Presentation

The following tables summarize the expected quantitative data for a validated LC-MS/MS method for this compound detection. These values are representative and based on typical performance characteristics of similar assays.[9][10][11]

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy | Within ± 15% of nominal concentration | 90-110% |

| Precision (CV%) | ≤ 15% | < 10% |

| Recovery | Consistent and reproducible | > 85% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 1,500 |

| 5 | 7,800 |

| 10 | 16,000 |

| 50 | 82,000 |

| 100 | 165,000 |

| 500 | 830,000 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the detection of this compound using LC-MS/MS.

Signaling Pathway

Diterpenoids have been shown to exert their biological effects through various signaling pathways. A prominent mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and phytochemicals review of Omani medicinal plant <i>Dodonaea viscosa</i> - Journal of King Saud University - Science [jksus.org]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

Application Notes & Protocols: In Vitro Bioassays for Dodoviscin I

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive suite of in vitro bioassay procedures for the initial characterization of novel compounds. The protocols are designed to assess the cytotoxic, apoptosis-inducing, and anti-inflammatory properties of the hypothetical compound, dodoviscin I. The following sections detail the experimental protocols, present hypothetical data in structured tables for clarity, and include visualizations of workflows and signaling pathways to aid in comprehension.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effect of this compound on a selected cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals, which are then solubilized for spectrophotometric quantification.[3]

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Following the treatment period, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation:

Table 1: Cytotoxic Activity of this compound against MCF-7 cells.

| Compound | Incubation Time (h) | IC₅₀ (µM) |

| This compound | 24 | 15.2 ± 1.8 |

| 48 | 8.5 ± 0.9 | |

| Doxorubicin (Control) | 24 | 5.1 ± 0.6 |

| 48 | 2.3 ± 0.3 |

Visualization:

References

- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dojindo.com [dojindo.com]

Application Notes and Protocols: Dodoviscin I (Presumed Doxorubicin) Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of action of Doxorubicin, a widely studied anthracycline antibiotic chemotherapeutic agent. Due to the high probability of a typographical error in the user query "dodoviscin I," this document focuses on Doxorubicin (DOX), a compound with a similar name and extensive research aligning with the requested content. The primary mechanisms of action for Doxorubicin include the induction of apoptosis and cell cycle arrest.

Data Presentation

Table 1: Cytotoxicity of Doxorubicin (IC50) in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Doxorubicin in a range of human cancer cell lines after 24 to 72 hours of treatment, as determined by MTT or similar cell viability assays.[1][2][3][4][5][6]

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| BFTC-905 | Bladder Cancer | 2.3 | 24 |

| MCF-7 | Breast Adenocarcinoma | 0.68 - 2.5 | 24 - 48 |

| M21 | Skin Melanoma | 2.8 | 24 |

| HeLa | Cervical Carcinoma | 0.34 - 2.9 | 24 |

| A549 | Lung Cancer | > 20 | 24 |

| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 |

| Huh7 | Hepatocellular Carcinoma | > 20 | 24 |

| UMUC-3 | Bladder Cancer | 5.1 | 24 |

| VMCUB-1 | Bladder Cancer | > 20 | 24 |

| TCCSUP | Bladder Cancer | 12.6 | 24 |

| A2780 | Ovarian Carcinoma | 20.1 | 48 |

| A2780/AD | Doxorubicin-Resistant Ovarian Carcinoma | > 100 | 48 |

| PC3 | Prostate Cancer | 2.64 | Not Specified |

| HCT116 | Colon Cancer | 24.30 | Not Specified |

| T47D | Breast Cancer | Not Specified | Not Specified |

| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified |

Table 2: Effect of Doxorubicin on Cell Cycle Distribution

Doxorubicin is known to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[6][7][8][9][10][11][12][13] The following table presents quantitative data on the percentage of cells in the G2/M phase following Doxorubicin treatment.

| Cell Line | Doxorubicin Concentration | Treatment Duration (hours) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) |

| Jurkat | 50-100 nM | 72 | Not Specified | Significant increase |

| T47D | Not Specified | Not Specified | Not Specified | 60.58% |

| MCF-7 | Not Specified | Not Specified | Not Specified | Increased |

| Caco-2 | Not Specified | Not Specified | Not Specified | Increased |

| PC3 | 50 µg/ml | Not Specified | Not Specified | Sharp increase |

| HL-60 | 0.5 and 5 µM | Not Specified | Not Specified | Increased |

Table 3: Doxorubicin-Induced Apoptosis Markers

Doxorubicin induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[14][15][16][17][18] This table summarizes the observed changes in key apoptotic markers.

| Cell Line/Model | Doxorubicin Treatment | Marker | Observation |

| Rat Cardiac Ventricles | In vivo | Caspase-3 Activity | Significantly increased |

| H9c2 Cardiomyocytes | 0.1–1 µM for 4-8h | Caspase-3/7 Activity | Dose-dependent increase |

| Diabetic Rats | In vivo | Caspase-3 and BAX | Increased expression |

| MCF-7, MDA-MB-231 | Not Specified | NF-κB Protein | Decreased expression |

| SMMC-7721, Bel-7402 | 0.5-2.0 µg/ml for 24h | Cleaved Caspase Substrates | Dose-dependent increase |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Doxorubicin on cancer cells.[1][2][19]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Doxorubicin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere overnight.[19]

-

The following day, treat the cells with various concentrations of Doxorubicin (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to Doxorubicin treatment.[6][13][20]

Materials:

-

6-well plates

-

Cancer cell lines

-

Doxorubicin

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 0.1% Triton X-100 and 100 µg/mL RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of Doxorubicin for 24-48 hours.

-

Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptotic cells following Doxorubicin treatment.[21][22][23]

Materials:

-

6-well plates

-

Cancer cell lines

-

Doxorubicin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Doxorubicin as described for the cell cycle analysis.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.[24][25][26][27]

Materials:

-

Cancer cell lines

-

Doxorubicin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, BAX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Doxorubicin, then lyse the cells and collect the protein extracts.

-

Quantify the protein concentration of each sample.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Caption: Doxorubicin's signaling pathways for apoptosis and cell cycle arrest.

Caption: Workflow for studying Doxorubicin-induced apoptosis.

References

- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 12. The Doxorubicin-Induced G2/M Arrest in Breast Cancer Cells Modulated by Natural Compounds Naringenin and Hesperidin | Junedi | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. primescholars.com [primescholars.com]

- 19. jag.journalagent.com [jag.journalagent.com]

- 20. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]

- 21. 2.3. Apoptosis Assay [bio-protocol.org]

- 22. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. researchgate.net [researchgate.net]

- 26. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Apoptosis western blot guide | Abcam [abcam.com]

Application Notes and Protocols for the Identification of Dodoviscin I Molecular Targets

Introduction

Dodoviscin I, a flavonoid with the molecular formula C21H22O7, represents a class of natural products with significant therapeutic potential. Preliminary studies on related compounds, such as dodoviscin A from Dodonaea viscosa, have indicated potential anti-inflammatory, neuroprotective, antimicrobial, and anticancer properties, as well as inhibitory activity against enzymes like collagenase.[1][2] Elucidating the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This document provides detailed application notes and protocols for three widely used and robust methods for target identification: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA). These techniques offer complementary approaches to identifying and validating the protein targets of small molecules like this compound.

For researchers, scientists, and drug development professionals, these protocols provide a framework for designing and executing experiments to uncover the molecular machinery engaged by this compound, thereby paving the way for mechanistic studies and drug development.

I. Affinity Chromatography-Based Target Identification

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[3] The method relies on the specific interaction between the small molecule (ligand), which is immobilized on a solid support, and its target protein(s).

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodoviscin I Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Dodoviscin I from Dodonaea viscosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a flavonoid, a class of secondary metabolites found in plants.[1][2] Its chemical formula is C21H22O7 and it has a molecular weight of 386.4 g/mol . The primary natural source of this compound is the plant Dodonaea viscosa, also known as the hop bush.[3][4]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for maximizing the yield of flavonoids like this compound. The polarity of the solvent plays a key role in extraction efficiency. Studies on Dodonaea viscosa have shown that flavonoids can be effectively extracted using a range of solvents. Ethanol and methanol are commonly used polar solvents for flavonoid extraction.[5][6] Sequential extraction using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, has also been employed, with flavonoids being prominent in the ethyl acetate and n-butanol fractions.[7][8] One study on ultrasound-assisted extraction of flavonoids from Dodonaea viscosa specifically utilized ethyl acetate with successful results.[9]

Q3: What are the recommended extraction methods for this compound?

Several methods can be employed for the extraction of flavonoids from plant materials.[10] The most common traditional methods include maceration, percolation, and Soxhlet extraction.[6] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, requiring less solvent and time.[5][10] A study has demonstrated the effectiveness of UAE for extracting flavonoids from Dodonaea viscosa.[9]

Q4: How can I minimize the degradation of this compound during extraction?

Flavonoids can be sensitive to high temperatures.[5] Prolonged exposure to heat, as in Soxhlet extraction, can potentially lead to the degradation of thermolabile compounds. To mitigate this, it is advisable to use extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction. When using heat, it is crucial to control the temperature and extraction duration to find a balance between extraction efficiency and compound stability.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Extraction Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. | - Experiment with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate).- Consider a sequential extraction with solvents of increasing polarity. |

| Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short. | - Increase the extraction time, especially for methods like maceration. Monitor the yield at different time points to determine the optimum duration. | |

| Inadequate Grinding of Plant Material: Large particle size can limit solvent penetration and diffusion. | - Ensure the plant material is finely ground to increase the surface area available for extraction. | |

| Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | - For methods involving heat, optimize the temperature. A moderate increase can enhance solubility and diffusion, but avoid excessive heat. | |

| Poor Solvent-to-Solid Ratio: An insufficient amount of solvent will result in an incomplete extraction. | - Increase the solvent-to-solid ratio. A higher volume of solvent can improve the concentration gradient and enhance extraction. | |

| Presence of Impurities in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting other compounds along with this compound. | - Employ a sequential extraction with a non-polar solvent (e.g., n-hexane) first to remove lipids and other non-polar impurities.- Utilize chromatographic techniques like column chromatography for purification of the crude extract. |

| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant, and growing conditions. | - Use plant material from the same source and harvest time for consistency.- Standardize the part of the plant being used (e.g., only leaves). |

| Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent ratio can lead to different yields. | - Carefully control and monitor all extraction parameters for each batch to ensure reproducibility. |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Dodonaea viscosa

This protocol is based on parameters reported for the successful extraction of flavonoids from Dodonaea viscosa.[9]

-

Sample Preparation: Dry the leaves of Dodonaea viscosa in the shade and grind them into a fine powder.

-

Extraction Setup:

-

Place a known amount of the powdered plant material (e.g., 10 g) into a flask.

-

Add the extraction solvent (ethyl acetate) at a specific solvent-to-solid ratio (e.g., 20:1 v/w).

-

-

Sonication:

-

Place the flask in an ultrasonic bath.

-

Apply ultrasound at a specific power (e.g., 20%, 30%, or 40% amplitude) for a set duration (e.g., 5, 10, or 15 minutes). The sonication can be continuous or pulsed.

-

-

Filtration and Concentration:

-

After sonication, filter the mixture to separate the extract from the plant residue.

-

Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

-

-

Drying and Storage:

-

Dry the concentrated extract to obtain the crude flavonoid extract.

-

Store the extract in a cool, dark, and dry place.

-

Quantitative Data from UAE of Dodonaea viscosa

The following table summarizes the total phenolic content (TPC) and total flavonoid content (TFC) obtained under different UAE conditions as reported in a study.[9]

| Ultrasound Amplitude (%) | TPC (mg GAE/g Extract) | TFC (mg QE/g Extract) |

| 20 | 93.64 | 106.35 |

| 30 | 97.07 | 111.21 |

| 40 | 106.34 | 115.01 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Visualizations

Experimental Workflow for this compound Extraction

Caption: A generalized workflow for the extraction and purification of this compound.

Representative Signaling Pathway Modulated by Flavonoids

Flavonoids are known to modulate various signaling pathways, including those involved in inflammation and cell survival.[11][12] The NF-κB signaling pathway is a key regulator of inflammation and is a common target of flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Efficacy of Dodonaea viscosa Extract and Its Chitosan-Based Nanoparticle Formulation on the Growth of Fusarium Strains and the Production of Deoxynivalenol and Moniliformin in Stored Wheat | MDPI [mdpi.com]

- 4. medcraveonline.com [medcraveonline.com]